2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine
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Overview
Description
2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of biphenyl derivatives with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The biphenyl and chlorophenyl groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative used in the synthesis of herbicides and dyes.
2,4-Di(2-biphenylyl)-6-phenyl-1,3,5-triazine: Similar structure but without the chlorine substituent, potentially leading to different chemical properties and applications.
2,4,6-Tri(2-biphenylyl)-1,3,5-triazine: A more complex triazine derivative with three biphenyl groups, used in advanced material science.
Uniqueness
2,4-Di(2-biphenylyl)-6-(3-chlorophenyl)-1,3,5-triazine is unique due to its specific combination of biphenyl and chlorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
Molecular Formula |
C33H22ClN3 |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4,6-bis(2-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H22ClN3/c34-26-17-11-16-25(22-26)31-35-32(29-20-9-7-18-27(29)23-12-3-1-4-13-23)37-33(36-31)30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H |
InChI Key |
PYFLGAKAJDZZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC(=N3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
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